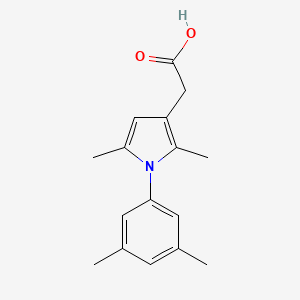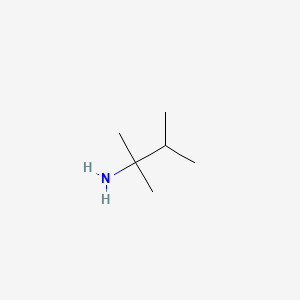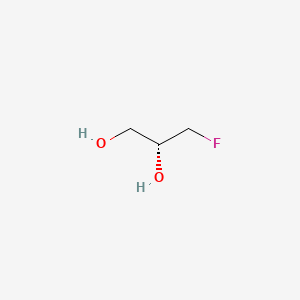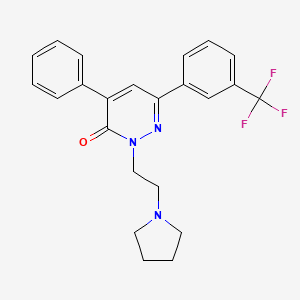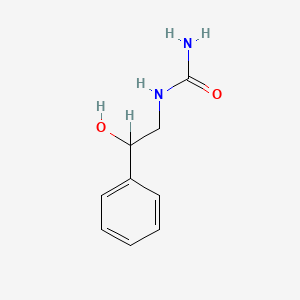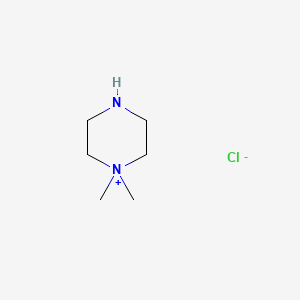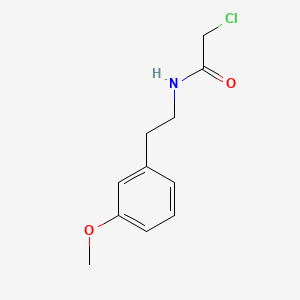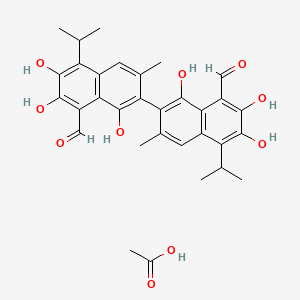
Gossypol acetic acid
Descripción general
Descripción
Gossypol acetic acid is a compound of interest due to its various biological activities, including anti-tumor, anti-fertility, and anti-viral properties. It is a yellow pigment found in the cotton plant, and its potential for medicinal use has prompted research into methods for its isolation and purification. The compound has been studied for its effects on different biological systems, such as its antifertility activity in males and its impact on tumor cells .
Synthesis Analysis
The synthesis of this compound has been achieved through the recovery from cottonseed soapstock, a by-product of crude oil refining. The process involves refluxing soapstock in acidic methyl ethyl ketone (MEK) to hydrolyze bound gossypol, followed by phase separation and crystallization with acetic acid to yield this compound. This method has been shown to recover a significant percentage of gossypol as a high-purity product . An improved method using ultrasound-assisted extraction has been developed, which increases the yield and purity of this compound while reducing the time required for crystallization .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy. These methods have provided detailed information about the chemical structure of the compound . Additionally, the crystal and molecular structure of an enantiomeric gossypol-acetic acid clathrate has been determined, revealing that the gossypol molecules are of the aldehyde tautomer and that the naphthalene rings are approximately perpendicular to each other .
Chemical Reactions Analysis
This compound has been analyzed using high-performance liquid chromatography (HPLC) to examine its purity and to study its chemical reactions. The HPLC method has been useful for analyzing the compound in biological studies . The compound's reactivity and interactions with other molecules, such as its ability to form clathrates with acetic acid, have been explored through crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in various contexts. Its effects on cell metabolism, DNA synthesis, and cellular ultrastructure have been investigated in vitro, revealing that gossypol can inhibit cell multiplication and alter DNA synthesis in murine erythroleukemia cells . The compound's impact on nutrient uptake in the intestine has also been examined, showing that it can interfere with the transport of nutrients such as glucose and amino acids . Furthermore, the genotoxic potential of this compound has been evaluated, with studies indicating that it is not a clastogenic or mutagenic agent in mouse bone marrow cells in vivo .
Aplicaciones Científicas De Investigación
1. Pharmacokinetics and Clinical Trials
- Gossypol acetic acid, as R-(-)-gossypol (AT-101), is being investigated in clinical trials for treating advanced solid tumor malignancies. A sensitive HPLC assay has been developed for its pharmacokinetic evaluation in plasma, overcoming challenges related to its rapid degradation in solution. This method proved effective in a Phase I clinical trial for quantifying gossypol for pharmacokinetic assessment (Lin et al., 2012).
2. Recovery and Isolation for Medical Use
- A process has been described to recover gossypol from cottonseed soapstock, a low-value co-product of crude oil refining. This method allows the isolation of gossypol in high purity, which is important due to its anti-tumor, anti-fertility, and anti-viral properties (Dowd & Pelitire, 2001).
3. Ultrasound-Assisted Extraction Improvement
- An ultrasound-assisted extraction and crystallization method has been introduced to improve the yield and purity of this compound from cottonseed soapstock. This novel process enhances the content of this compound over 90%, reduces crystallization time by 75%, and retains its anticancer activity (Jia et al., 2009).
4. Anti-Tumor Properties
- Studies have shown this compound's anti-tumor properties, including inhibitory effects on proliferation and induction of apoptosis in various cancer cell lines, such as human adenoid cystic carcinoma ACC-M cells. It also influences the methylation level of genes involved in cancer progression (Wen-fei Chen, 2013).
5. Bioequivalence Studies
- Bioequivalence studies in healthy Chinese female volunteers have established a novel HPLC-MS method for the determination of gossypol. These studies help in understanding the pharmacokinetics of this compound tablets and ensure consistent therapeutic effects across different formulations (W. Ai-dong, 2007).
6. Comprehensive Reviews in Cancer Clinical Trials
- A systematic review covering the safety and clinical effectiveness of oral gossypol/AT-101 in treating various types of cancer has been conducted. This includes evaluations of its use as monotherapy or in combination with standard chemo-radiation therapies, showing promise in subsets of patients (Renner et al., 2022).
Mecanismo De Acción
Target of Action
Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . It also targets FtsZ, a protein involved in bacterial cell division . In cancer cells, it has been shown to interact with kinases involved in cell cycle regulation .
Mode of Action
This compound interacts with its targets to induce apoptosis and inhibit cell proliferation. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . In bacteria, it likely kills cells by directly targeting cell division .
Biochemical Pathways
This compound affects various biochemical pathways. It modulates different cancer hallmarks and signaling pathways, exhibiting significant antineoplastic effects against various cancer types . It also induces apoptosis and inhibits cell proliferation by targeting kinases involved in cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of apoptosis in tumor cells and the inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .
Action Environment
Environmental factors such as the amount of fertilizer used, the composition of the fertilizer, the species of cotton plant, sowing times, regional temperatures, soil conditions, water distribution, and agrotechnical treatment can influence the quantity of this compound . These factors may potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Propiedades
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
